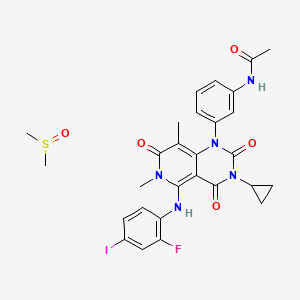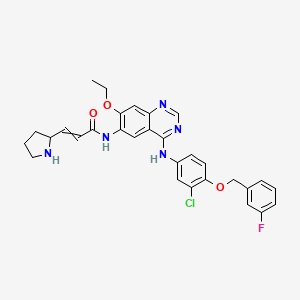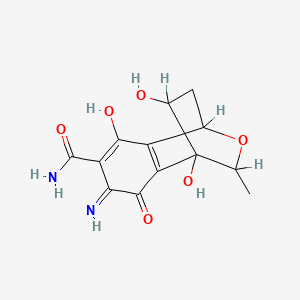
Sarubicin A
Vue d'ensemble
Description
Sarubicin A is a quinone antibiotic that was isolated from fermentations of a Streptomyces strain . It is moderately active in vitro against Micrococcus luteus . It is one of the two known quinone antibiotics provided by Hu186, along with Sarubicin B .
Synthesis Analysis
The biosynthesis of this compound involves a C-glycosylated metabolite biosynthetic gene cluster (BGC) from a soil-derived Streptomyces strain . The formation of this compound involves a rare 2-oxabicyclo [2.2.2] substructure arising from C-glycosylation and C–C bond formation between the aglycone and the C-4 position of deoxysugar . A convenient chemical transformation from this compound to Sarubicin B has also been proposed .Molecular Structure Analysis
This compound has a molecular formula of C13H14N2O6 . It has a rare 2-oxabicyclo [2.2.2] substructure . The absolute configuration of this compound has been determined as 5S, 6R, 8R, 10R .Chemical Reactions Analysis
The transformation of this compound to Sarubicin B is a notable chemical reaction involving this compound . The exact mechanism of this transformation is not detailed in the available literature.Physical And Chemical Properties Analysis
This compound is a red crystal with a melting point of 194-195°C . Its molecular formula is C13H14N2O6 .Applications De Recherche Scientifique
Cytotoxic Activity in Tumor Cell Lines
A study by Wang et al. (2022) revealed that compounds including sarubicin A showed moderate cytotoxic activity against four tumor cell lines. This highlights this compound's potential in cancer research, particularly in exploring its effects on tumor cells.
Role in Drug Discovery Profiling
Kerns and Di (2003) discussed the significance of measuring drug-like properties in drug discovery, which includes agents like this compound. This approach aids in improving the understanding of the structure-property relationships of drugs, helping in the selection of promising candidates for further development (Kerns & Di, 2003).
Development of New Antitumor Agents
In the context of synthesizing and evaluating novel antitumor agents, this compound serves as a reference compound. The development of new drugs often involves comparing their efficacy against established agents like this compound to gauge their potential effectiveness in cancer treatment (Hassan et al., 2018).
Heterologous Production for Cardiomyocyte Protection
Yu et al. (2021) highlighted the heterologous production of sarubicins, including this compound, demonstrating their potent protective effects on neonatal rat cardiomyocytes. This indicates the potential therapeutic application of this compound in safeguarding heart cells, which is crucial in the context of cardiotoxic drugs (Yu et al., 2021).
Enhancing Cytotoxic Effects in Sarcoma Models
Lambert et al. (2008) explored the synergistic cytotoxicity between doxorubicin and roscovitine in a sarcoma model, where this compound is a relevant reference due to its similarity to doxorubicin. Understanding such synergies is vital for developing more effective treatment strategies for sarcomas (Lambert et al., 2008).
Propriétés
IUPAC Name |
1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZRIYLDVKOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996993 | |
| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75533-14-1 | |
| Record name | Sarubicin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)
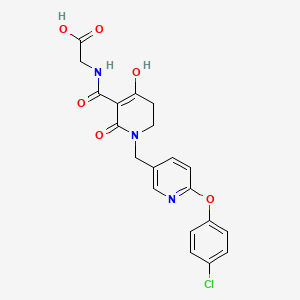


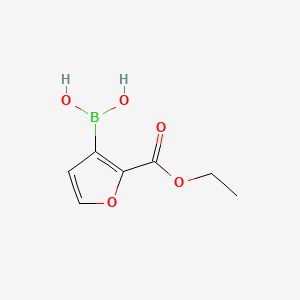

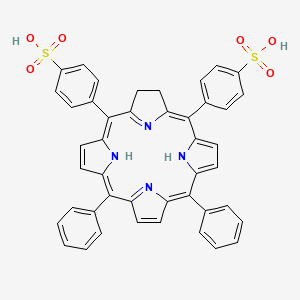
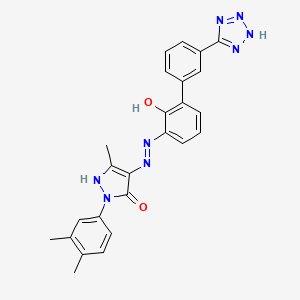
![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)

